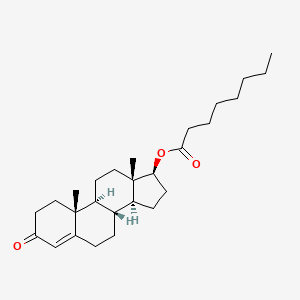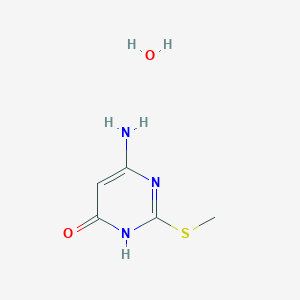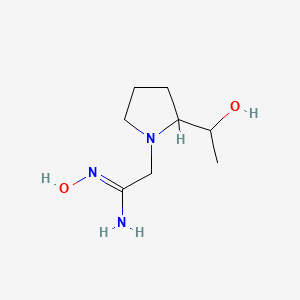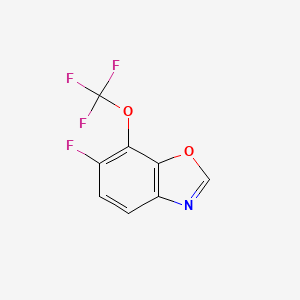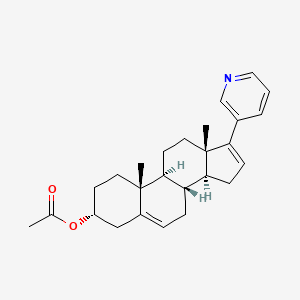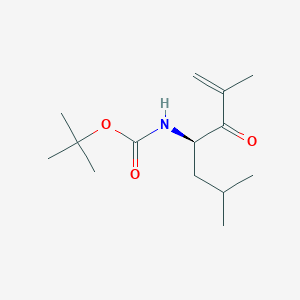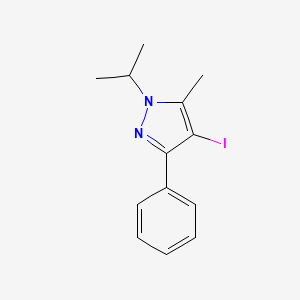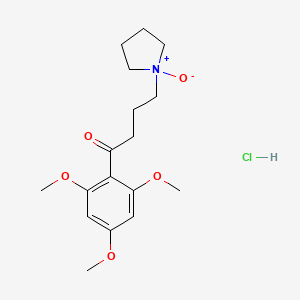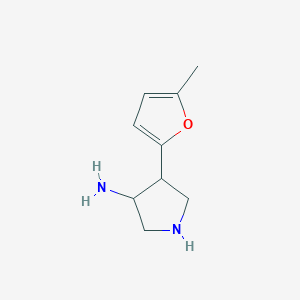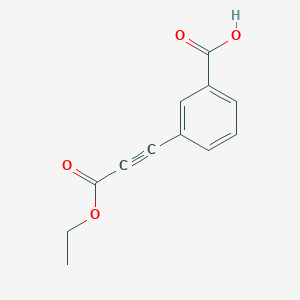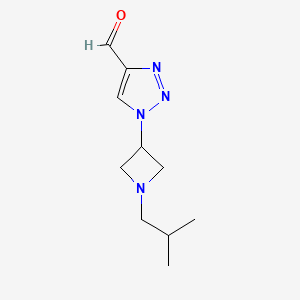![molecular formula C10H15ClN2 B15291212 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄N₂·HCl It is a derivative of cyclopropanamine, featuring a pyridine ring substituted at the 3-position with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with a pyridine derivative. One common method includes the alkylation of cyclopropanamine with 3-bromopyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- N-[1-(pyridin-2-yl)ethyl]cyclopropanamine hydrochloride
- N-[1-(pyridin-4-yl)ethyl]cyclopropanamine hydrochloride
- N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Uniqueness
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
特性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
N-(1-pyridin-3-ylethyl)cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-8(12-10-4-5-10)9-3-2-6-11-7-9;/h2-3,6-8,10,12H,4-5H2,1H3;1H |
InChIキー |
ASAPBSIODJBRNW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)NC2CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
